2-(2-methoxyphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide
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Overview
Description
2-(2-methoxyphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenoxy group, a methylphenyl group, and an oxadiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide typically involves multiple steps, including the formation of intermediate compounds One common method involves the reaction of 2-methoxyphenol with an appropriate halogenated precursor to form the methoxyphenoxy groupThe final step involves the coupling of the intermediate with a propanamide derivative under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the oxadiazole ring can produce amine derivatives.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
- 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide
- 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-(2-methoxyphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide stands out due to its unique combination of functional groups and structural features. The presence of the oxadiazole ring and the specific arrangement of aromatic rings contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23N3O4 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide |
InChI |
InChI=1S/C25H23N3O4/c1-16-8-10-18(11-9-16)23-27-25(32-28-23)19-12-14-20(15-13-19)26-24(29)17(2)31-22-7-5-4-6-21(22)30-3/h4-15,17H,1-3H3,(H,26,29) |
InChI Key |
IJNHZMHZJPVQGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C(C)OC4=CC=CC=C4OC |
Origin of Product |
United States |
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